molecular formula C23H21ClFN5O4S B1193540 (Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile CAS No. 866206-55-5

(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile

Cat. No.: B1193540
CAS No.: 866206-55-5
M. Wt: 518.0 g/mol
InChI Key: RPYIKXHIQXRXEM-BTJKTKAUSA-N
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Description

PRX-08066 Maleic acid is a selective antagonist of the serotonin receptor 2B (5-HT2B). This compound has shown significant potential in preventing the severity of pulmonary arterial hypertension in animal models. It is characterized by its high selectivity over closely related serotonin receptors, such as 5-HT2A and 5-HT2C .

Mechanism of Action

Target of Action

PRX-08066 Maleic acid is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR) . The 5-HT2BR is a type of 5-HT receptor which belongs to the G protein-coupled receptor family. It plays an important role in various physiological and pathological processes including schizophrenia, feeding disorders, perception, depression, migraines, hypertension, anxiety, hallucinogens, and gastrointestinal dysfunctions .

Mode of Action

As a 5-HT2BR antagonist, PRX-08066 Maleic acid binds to the 5-HT2BR, inhibiting its activation . This prevents the receptor from responding to 5-HT (serotonin), a neurotransmitter that normally activates the receptor .

Biochemical Pathways

The inhibition of 5-HT2BR by PRX-08066 Maleic acid affects several biochemical pathways. In a neuroendocrine tumor (NET) cell line, KRJ-I, PRX-08066 Maleic acid inhibited 5-HT secretion and cell proliferation. It also decreased the phosphorylation of ERK1/2, a key protein in the MAPK/ERK pathway, and reduced the synthesis and secretion of profibrotic growth factors such as TGFβ1, CTGF, and FGF2 .

Pharmacokinetics

It has been noted that prx-08066 maleic acid has good bioavailability and low acute toxicity .

Result of Action

PRX-08066 Maleic acid has been shown to have significant effects in a rat model of pulmonary arterial hypertension (PAH). It significantly reduced peak pulmonary artery pressure and right ventricle/body weight ratio. It also improved right ventricular ejection fraction and reduced right ventricular hypertrophy. Furthermore, it led to a significant reduction in medial wall thickening and lumen occlusion of pulmonary arterioles .

Action Environment

It’s worth noting that the effects of prx-08066 maleic acid were studied in a monocrotaline (mct)-induced pah rat model, suggesting that the compound’s efficacy may be influenced by the presence of certain pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The exact synthetic route and reaction conditions are proprietary and detailed in specific patents .

Industrial Production Methods: Industrial production of PRX-08066 Maleic acid typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often synthesized in a powdered form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: PRX-08066 Maleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

PRX-08066 Maleic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Mosapride: Another serotonin receptor antagonist with different selectivity.

    Pirenperone: A compound with similar serotonin receptor antagonistic properties.

    WAY-100635 Maleate: A selective antagonist for serotonin receptors.

    Flumexadol: A compound with similar pharmacological properties.

Uniqueness: PRX-08066 Maleic acid stands out due to its high selectivity for the serotonin receptor 2B and its effectiveness in reducing pulmonary arterial hypertension in animal models. Its ability to inhibit specific growth factors and pathways further distinguishes it from other similar compounds .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5S.C4H4O4/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22;5-3(6)1-2-4(7)8/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYIKXHIQXRXEM-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866206-55-5
Record name Benzonitrile, 5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluoro-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866206-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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